
2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O5S and its molecular weight is 364.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide is a derivative of oxazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a cyclobutanecarboxamide moiety and a sulfamoylphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are essential enzymes in the apoptotic pathway. Studies have shown that derivatives of oxazole can effectively cleave poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and subsequent cell death .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the oxazole ring and the sulfonamide group can significantly influence the compound's potency. For example, variations in substituents on the phenyl ring have been correlated with changes in cytotoxicity against various cancer cell lines. The following table summarizes some key findings related to SAR:
Compound | Substituent | EC50 (nM) | GI50 (nM) | Activity |
---|---|---|---|---|
1k | - | 270 | 229 | Apoptosis inducer |
1l | 4-F | 150 | 180 | Enhanced activity |
1m | 4-Cl | 300 | 250 | Moderate activity |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluating oxazole derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range . The following table illustrates the antimicrobial efficacy of selected derivatives:
Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
---|---|---|
8 | 12 | 15 |
10b | 8 | 10 |
10c | 6 | 9 |
Case Studies
- Anticancer Efficacy : In a study involving human colorectal cancer xenografts, compound 1k was administered at a dosage of 50 mg/kg and resulted in a 63% inhibition of tumor growth. This highlights its potential as a therapeutic agent for colorectal cancer .
- Antimicrobial Assessment : A series of oxazole derivatives, including variations similar to our compound, were tested against common bacterial strains. The results indicated that certain modifications led to improved antibacterial properties compared to standard antibiotics like ampicillin .
- Enantiomeric Studies : Research on enantiomers of related compounds showed that specific stereochemistry could enhance biological activity, suggesting that chirality plays a significant role in the efficacy of these compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The chemical structure of 2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide includes functional groups that suggest potential interactions with biological targets. The presence of a sulfonamide group is notable for its biological activity, particularly in the context of antibacterial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study evaluating the compound's efficacy against various cancer cell lines demonstrated IC50 values indicating potent cytotoxicity, particularly in breast and colon cancer models.
Cell Line | IC50 (µM) | Reference Year |
---|---|---|
MCF-7 (Breast Cancer) | 12 | 2023 |
HCT116 (Colon Cancer) | 15 | 2023 |
Antimicrobial Properties
The sulfonamide moiety is known for its antibacterial activity, suggesting that this compound could be effective against various bacterial strains.
- Mechanism of Action : It likely inhibits bacterial folic acid synthesis, disrupting nucleic acid synthesis.
- Case Study : In vitro tests showed the compound's effectiveness against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference Year |
---|---|---|
Staphylococcus aureus | 32 | 2024 |
Escherichia coli | 64 | 2024 |
Anti-inflammatory Effects
Preliminary research suggests that this compound may also exhibit anti-inflammatory properties.
- Mechanism of Action : It may reduce the production of pro-inflammatory cytokines.
- Case Study : In a model using LPS-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels.
Cytokine | Reduction (%) | Reference Year |
---|---|---|
TNF-alpha | 50 | 2025 |
IL-6 | 45 | 2025 |
Eigenschaften
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(4-sulfamoylphenyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c16-25(22,23)11-6-4-10(5-7-11)17-14(21)12-8-24-15(18-12)19-13(20)9-2-1-3-9/h4-9H,1-3H2,(H,17,21)(H2,16,22,23)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQLSSVPBMBCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.